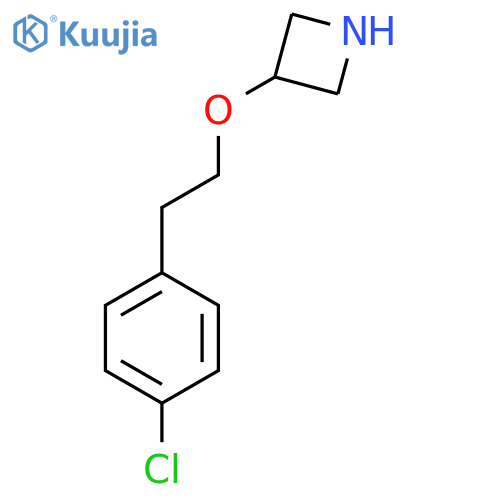Cas no 1896237-52-7 (3-2-(4-chlorophenyl)ethoxyazetidine)

1896237-52-7 structure
商品名:3-2-(4-chlorophenyl)ethoxyazetidine
3-2-(4-chlorophenyl)ethoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-2-(4-chlorophenyl)ethoxyazetidine
- EN300-1146650
- 1896237-52-7
- 3-[2-(4-chlorophenyl)ethoxy]azetidine
-
- インチ: 1S/C11H14ClNO/c12-10-3-1-9(2-4-10)5-6-14-11-7-13-8-11/h1-4,11,13H,5-8H2
- InChIKey: IAKMSXGEDSOPJY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CCOC1CNC1
計算された属性
- せいみつぶんしりょう: 211.0763918g/mol
- どういたいしつりょう: 211.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-2-(4-chlorophenyl)ethoxyazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1146650-5g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 5g |
$2235.0 | 2023-10-25 | |
| Enamine | EN300-1146650-0.25g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1146650-10g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 10g |
$3315.0 | 2023-10-25 | |
| Enamine | EN300-1146650-0.5g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1146650-2.5g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
| Enamine | EN300-1146650-0.1g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
| Enamine | EN300-1146650-1.0g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1146650-0.05g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1146650-1g |
3-[2-(4-chlorophenyl)ethoxy]azetidine |
1896237-52-7 | 95% | 1g |
$770.0 | 2023-10-25 |
3-2-(4-chlorophenyl)ethoxyazetidine 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
1896237-52-7 (3-2-(4-chlorophenyl)ethoxyazetidine) 関連製品
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 249916-07-2(Borreriagenin)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
